4-(Aminomethyl)-2-isopropylphenol 4-(Aminomethyl)-2-isopropylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781247
InChI: InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

4-(Aminomethyl)-2-isopropylphenol

CAS No.:

Cat. No.: VC18781247

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-2-isopropylphenol -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 4-(aminomethyl)-2-propan-2-ylphenol
Standard InChI InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3
Standard InChI Key WDTAWVMIQZOLTM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=CC(=C1)CN)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(Aminomethyl)-2-isopropylphenol (CAS: 92188-39-1) has the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its IUPAC name is 2-(aminomethyl)-4-propan-2-ylphenol, reflecting the positions of the substituents:

  • A hydroxyl group at position 4.

  • An isopropyl group at position 2.

  • An aminomethyl group (-CH₂NH₂) at position 1 (ortho to the hydroxyl group) .

Key Identifiers:

PropertyValueSource
SMILESCC(C)C1=CC(=C(C=C1)O)CN
InChI KeyLWSPQBWZYQXFPB-UHFFFAOYSA-N
SynonymsSCHEMBL17120818, m-Cymen-6-ol

Spectral Data

  • NMR: Predicted shifts include aromatic protons (δ 6.5–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .

  • Mass Spectrometry: The base peak at m/z 165 corresponds to the molecular ion, with fragmentation patterns indicative of isopropyl and aminomethyl loss .

Synthesis and Manufacturing

Reductive Amination

A common method involves the reduction of a nitro precursor. For example:

  • Nitration: 2-Isopropylphenol is nitrated to introduce a nitro group at the para position relative to the hydroxyl group .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-(aminomethyl)-2-isopropylphenol.

Example Reaction:
C9H12O+HNO3C9H11NO3H2/PdC10H15NO\text{C}_9\text{H}_{12}\text{O} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_{11}\text{NO}_3 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_{10}\text{H}_{15}\text{NO}

Transalkylation

Patent US4484011A describes transalkylation of 2-isopropylphenol using acidic catalysts (e.g., clay) to isomerize substituents, though this method primarily yields 4-isopropylphenol . Adaptations for aminomethyl derivatives may require protective group strategies .

Optimization and Yield

  • Hydrogenation Conditions: Reactions under 50 psi H₂ at 25°C achieve ~76% yield.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting PointNot reported
Boiling PointEstimated 250–270°C
Density~1.05 g/cm³
pKa (phenolic OH)~10.5

Solubility

  • Water: Low solubility due to hydrophobic isopropyl and aromatic groups.

  • Organic Solvents: Miscible in ethanol, chloroform, and dimethyl sulfoxide .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Propofol Analogues: Serves as a precursor in synthesizing anesthetic agents, particularly impurities like 2-isopropylphenol .

  • Anticancer Agents: Derivatives such as 4-[bis(2-chloroethyl)amino]-3-isopropylphenol show alkylating activity .

Analytical Chemistry

  • Chromogenic Reagents: Used in the 4-Aminoantipyrine method for phenol detection, forming quinone-imide complexes detectable at 500 nm .

Material Science

  • Polymer Additives: Enhances thermal stability in epoxy resins due to phenolic antioxidant properties .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves and lab coats
Eye DamageH319Use safety goggles
Acute ToxicityH302/H312Avoid inhalation/ingestion

Environmental Impact

  • Biodegradability: Low; requires specialized microbial treatment .

  • Ecotoxicity: LC₅₀ (Daphnia magna): ~5 mg/L (estimated) .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

  • GC-MS: EI mode, column: DB-5MS, identifies fragmentation ions at m/z 150 (M⁺-NH₂) .

Spectroscopic Techniques

  • IR: Peaks at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N stretch) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator